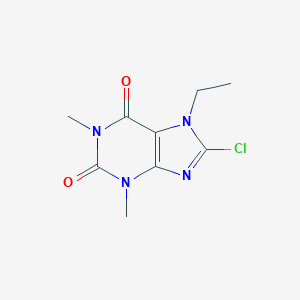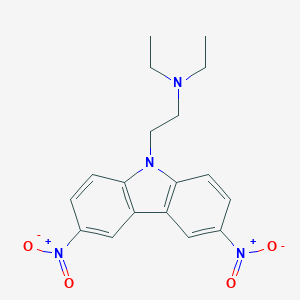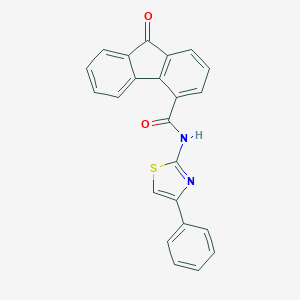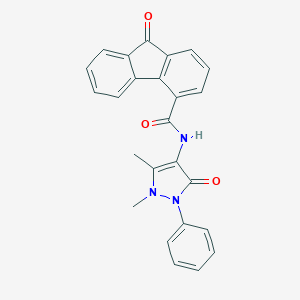![molecular formula C20H15ClN2O2 B432830 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 701225-99-2](/img/structure/B432830.png)
6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and biotechnology. This compound is also known as CPT, and it is a derivative of camptothecin, which is a natural alkaloid.
Mecanismo De Acción
The mechanism of action of CPT involves the inhibition of topoisomerase I activity. Topoisomerase I is an enzyme that is essential for DNA replication and cell division. It works by cutting and rejoining the DNA strands, allowing the DNA to unwind and replicate. CPT binds to the topoisomerase I-DNA complex, preventing the rejoining of the DNA strands and leading to the formation of a stable complex. This stable complex interferes with DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CPT has been found to exhibit potent antitumor activity against various types of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death. CPT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. CPT has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPT in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and development. CPT is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using CPT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, CPT is highly toxic and can cause severe side effects, making it unsuitable for use in humans.
Direcciones Futuras
There are several future directions for the research on CPT. One of the areas of interest is the development of novel CPT derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of CPT in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, there is a need for further research on the mechanism of action of CPT and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has shown significant potential in various fields, including pharmaceuticals, biochemistry, and biotechnology. Its potent antitumor activity and mechanism of action make it an ideal candidate for the treatment of cancer. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of 6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps. The first step is the synthesis of the intermediate compound, which is then converted into CPT. The intermediate compound is prepared by reacting 7-ethyl-10-hydroxycamptothecin with 4-dimethylaminobenzaldehyde in the presence of acetic anhydride. The resulting compound is then treated with thionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
CPT has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity against various types of cancer cells, including lung, breast, colon, and ovarian cancer cells. CPT works by inhibiting the activity of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CPT prevents cancer cells from dividing and growing, leading to their death.
Propiedades
IUPAC Name |
6-chloro-2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-22(2)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(21)11-10-16(18(14)15)20(23)25/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYPFZEEPIQNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)

![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)


![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)
![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)
![2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432836.png)
![3-amino-2,6-diphenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B432865.png)